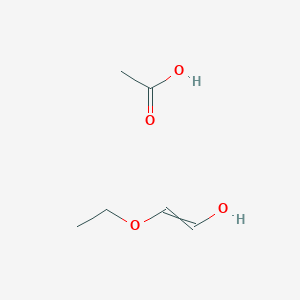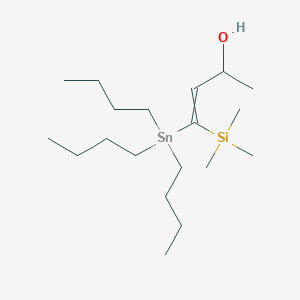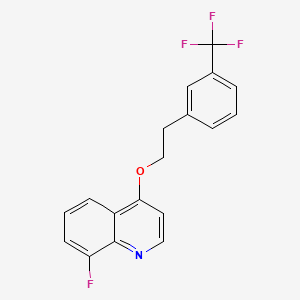![molecular formula C21H44O3 B14285728 (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol CAS No. 157049-12-2](/img/structure/B14285728.png)
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with a hexadecyloxy group and a methoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin, followed by the addition of methanol. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
- (2R)-2-[(Octadecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Dodecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Tetradecyloxy)methyl]-3-methoxypropan-1-ol
Comparison: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit variations in solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
157049-12-2 |
|---|---|
Fórmula molecular |
C21H44O3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
(2R)-2-(hexadecoxymethyl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-20-21(18-22)19-23-2/h21-22H,3-20H2,1-2H3/t21-/m1/s1 |
Clave InChI |
DGEPLPRJJFQZEZ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](CO)COC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)

![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)


![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)



![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
